molecular formula C20H22F4N2OS B2497525 1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol CAS No. 338421-97-9

1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol

Cat. No. B2497525
CAS RN: 338421-97-9
M. Wt: 414.46
InChI Key: XTUVYMZKCHTYMP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including catalytic hydroformylation, nucleophilic substitution, and cyclization reactions. For example, the synthesis of related neuroleptic agents Fluspirilen and Penfluridol, which contain similar structural motifs, utilizes rhodium-catalyzed hydroformylation of specific intermediates, demonstrating the complexity and precision required in synthesizing such molecules (Botteghi et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been determined through X-ray crystallography, revealing intricate details about their geometry, bonding, and conformation. For instance, the crystal structure analysis of a related compound showcased the compound's triclinic space group and provided insights into its stereochemistry and molecular interactions (N. G. Deniz & C. Ibiş, 2009).

Chemical Reactions and Properties

Chemical reactions involving fluorophenyl piperazino compounds include photochemical reactions, where the presence of a fluorophenyl group influences the reaction pathway, demonstrating the compound's reactivity and potential for modification (M. Mella, E. Fasani, & A. Albini, 2001).

Physical Properties Analysis

The physical properties, including the crystalline structure and thermal stability of similar compounds, are crucial for understanding their behavior under different conditions. For example, thermal and crystallographic studies have provided valuable information on the stability and solid-state properties of related molecules (S. Awasthi et al., 2014).

Chemical Properties Analysis

The chemical properties, such as reactivity, solubility, and functional group behavior, are essential for predicting the compound's interactions and potential applications. Studies on similar compounds have explored their reactivity patterns, offering insights into how structural elements like the piperazine and fluorophenyl groups affect chemical behavior (J. Dorsey et al., 2004).

Scientific Research Applications

Chemical Analysis and Chromatography

  • The development of methods for the separation and analysis of flunarizine hydrochloride and its degradation products using micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC) highlights the importance of analytical techniques in pharmaceutical quality control (El-Sherbiny et al., 2005).

Synthesis of Neuroleptic Agents

  • Research into the synthesis of neuroleptic agents like Fluspirilen and Penfluridol, involving key intermediates with structural similarities to the queried compound, demonstrates the compound's potential application in synthesizing therapeutically valuable chemicals (Botteghi et al., 2001).

Photochemistry of Quinolone Antibiotics

  • Studies on the photochemistry of ciprofloxacin, a quinolone antibiotic with a piperazinyl moiety, provide insight into the stability and degradation pathways of similar compounds under light exposure, which is crucial for the development of stable pharmaceutical formulations (Mella et al., 2001).

Radiotracer Development for Neurological Research

  • The synthesis of [18F]GBR 13119 as a potential radiotracer for the dopamine uptake system showcases the compound's relevance in developing diagnostic tools for neurological conditions (Haka et al., 1989).

properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-[3-(trifluoromethyl)phenyl]sulfanylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F4N2OS/c21-18-6-1-2-7-19(18)26-10-8-25(9-11-26)13-16(27)14-28-17-5-3-4-15(12-17)20(22,23)24/h1-7,12,16,27H,8-11,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUVYMZKCHTYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CSC2=CC=CC(=C2)C(F)(F)F)O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F4N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2-Fluorophenyl)piperazino]-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol

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